2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one
Description
Properties
IUPAC Name |
2-chloro-5,11-dihydroindolo[3,2-c]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-8-5-6-12-10(7-8)14-13(15(19)18-12)9-3-1-2-4-11(9)17-14/h1-7,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWNGLUFOQPPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC(=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular C-H arylation of indole derivatives . This method allows for the formation of the fused ring structure under mild conditions, providing good yields of the desired product.
Another method involves the use of visible light-induced intramolecular oxidative cyclization and detosylation . This photocatalytic strategy generates the compound efficiently under mild conditions, with the reaction being significantly improved by the use of a photosensitizer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The palladium-catalyzed method is often preferred for its high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indoloquinoline derivatives.
Scientific Research Applications
2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for its antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can stabilize G-quadruplex structures in DNA, which can inhibit the activity of enzymes like telomerase . This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
The following sections compare 2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one with structurally related compounds, focusing on synthesis, substituent effects, and biological activities.
Structural Analogues in the Indoloquinoline Family
A. 8-Chloro-6-{6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-6H-indolo[3,2-c]isoquinolin-5(11H)-one (3d)
- Structure : Differs by the addition of a nitro-substituted triazolothiadiazole moiety at position 4.
- Synthesis : Prepared via refluxing with phosphorus oxychloride and nitro-substituted aromatic acids .
B. 6-{4-Aminophenyl}-8-chloro-6H-indolo[3,2-c]isoquinolin-5(11H)-one (3a)
- Structure: Features a 4-aminophenyl group at position 5.
- Synthesis: Derived from condensation reactions with 4-aminophenyl aromatic acids .
- Activity: Demonstrates enhanced solubility and bioavailability compared to non-aminated analogs, making it a candidate for drug delivery optimization .
C. EtOOCHLCOOEt (Indolo[3,2-c]quinoline-Paullone Hybrid)
- Structure: A metal-binding indoloquinoline derivative with ester-functionalized side chains.
- Key Difference : Incorporates pyridine and azepine rings, unlike the simpler chloro-substituted parent compound.
- Activity : Exhibits higher cytotoxicity than paullones (IC₅₀ values 2–10 µM vs. >20 µM) due to improved DNA interaction and intracellular tracking via intrinsic fluorescence .
Non-Indoloquinoline Analogues with Similar Scaffolds
A. Pyrano[3,2-c]quinoline Derivatives (e.g., Compound 7)
- Structure: Contains a pyran ring fused to the quinoline core instead of an indole.
- Synthesis: Prepared via reactions of arylmethylene malononitriles with 4-hydroxyquinolines .
- Activity: Less potent in anticancer assays compared to indoloquinolines, likely due to reduced planar rigidity and DNA intercalation capacity .
B. Thieno[3,2-c]isoquinolinones (e.g., Compound 11)
- Structure : Replaces the indole ring with a thiophene moiety.
- Activity: Shows moderate antimicrobial activity but lacks the broad-spectrum efficacy of chloro-substituted indoloquinolines .
Substituent Effects on Bioactivity
Key Findings :
- Chlorine Substituents: The C2-chloro group in 2-Chloro-5H-indoloquinoline enhances electrophilicity and membrane permeability, critical for anticancer activity .
- Nitrogen-Rich Moieties : Triazolothiadiazole (3d) and oxadiazole (8a) derivatives improve antimicrobial potency by targeting bacterial enzymes .
- Hybrid Scaffolds : EtOOCHLCOOEt’s dual-binding sites enable synergistic interactions with cellular targets, surpassing paullones in efficacy .
Physicochemical Properties
Insights :
- Solubility is significantly improved by hydrophilic substituents (e.g., amino groups in 3a) or ester side chains (EtOOCHLCOOEt) .
- Chloro-substituted derivatives generally exhibit lower aqueous solubility, necessitating formulation strategies for in vivo applications .
Biological Activity
2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity based on various studies, including in vitro and in vivo experiments.
Chemical Structure and Properties
The chemical structure of this compound features a fused indole and quinoline system, which is known for its potential biological effects. The presence of the chloro substituent at the 2-position enhances its reactivity and may influence its interaction with biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of indoloquinoline derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 18.0 | Induces apoptosis via DNA intercalation |
| MCF-7 (breast) | 19.0 | Inhibits topoisomerase II |
| A549 (lung) | 20.5 | Modulates cell cycle progression |
The compound exhibits a mechanism involving DNA intercalation , which disrupts DNA replication and transcription processes, leading to cell death. Additionally, it has been shown to inhibit topoisomerase II , an enzyme critical for DNA unwinding during replication.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. For instance:
- Bacterial Strains : Exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 15 µg/mL.
- Fungal Strains : Showed activity against Candida albicans with an MIC of 25 µg/mL.
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Mechanistic Studies
Research indicates that the biological activity of indoloquinoline derivatives can be attributed to several mechanisms:
- DNA Binding : The compound's ability to intercalate into DNA disrupts normal cellular functions, leading to apoptosis.
- Enzyme Inhibition : Inhibition of key enzymes such as topoisomerases contributes to its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells, further promoting apoptosis.
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was associated with increased levels of apoptotic markers in tumor tissues, confirming its efficacy as an antitumor agent.
Case Study 2: Antimicrobial Effects
In a separate study assessing the antimicrobial properties, the compound was tested against clinical isolates of bacteria and fungi. Results indicated that it effectively reduced bacterial load in infected wounds in animal models, showcasing its potential as a therapeutic agent in infectious diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via intramolecular cyclization of indole-quinoline precursors. A common approach involves treating indole derivatives with benzothiazepine precursors under acidic conditions (e.g., HCl or H₂SO₄) to promote cyclization. Chlorination at the 2-position is typically achieved using POCl₃ or SOCl₂. Reaction temperature (80–120°C) and catalyst choice (e.g., Lewis acids like AlCl₃) critically impact yield. For reproducibility, monitor reactions via TLC and purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation requires multi-spectroscopic analysis:
- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks. The chloro substituent at C2 causes deshielding in adjacent protons.
- X-ray Crystallography : Resolves fused indoloquinoline core and confirms planarity of the heterocyclic system.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₆H₁₀ClN₂O⁺).
- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ .
Q. What preliminary biological assays are recommended for screening its pharmacological potential?
- Methodological Answer : Begin with in vitro assays:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates.
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria.
- Receptor Binding : Radioligand displacement assays for CNS targets (e.g., serotonin receptors). Use EC₅₀/IC₅₀ values to prioritize hits .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility.
- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles to suppress decomposition.
- Purification : Employ recrystallization (e.g., ethanol/water) after column chromatography to remove chlorinated byproducts .
Q. How to resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in congested aromatic regions.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian).
- Isotopic Labeling : Introduce ¹³C/¹⁵N labels to track specific atoms during spectral assignment.
- Cross-Validation : Replicate synthesis and characterization in independent labs to rule out procedural artifacts .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Position-Specific Modifications : Replace Cl at C2 with Br, F, or methyl groups to assess steric/electronic effects.
- Scaffold Hybridization : Fuse with benzothiazepine (as in ) to target lipid-soluble domains.
- Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical binding motifs (e.g., planar indole ring for intercalation) .
Q. How to address stability issues in aqueous solutions during in vivo assays?
- Methodological Answer :
- pH Adjustment : Stabilize the lactam ring by buffering solutions at pH 6–8.
- Lyophilization : Prepare lyophilized powders and reconstitute in DMSO/PBS mixtures.
- Degradation Studies : Use HPLC-MS to identify hydrolysis products under accelerated conditions (40°C, 75% RH) .
Q. What experimental designs validate target selectivity in complex biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
